Nickel dichloride hexahydrate

Description

Properties

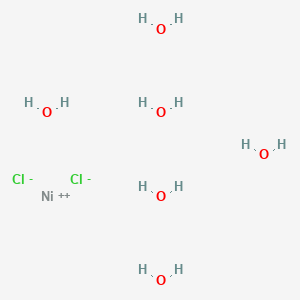

IUPAC Name |

nickel(2+);dichloride;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Ni.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIZPRYFQUWUBN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12NiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7718-54-9 (Parent) | |

| Record name | Nickel chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

237.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Nickel chloride (NiCl2), hexahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7791-20-0 | |

| Record name | Nickel chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel chloride (NiCl2), hexahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel chloride (NiCl2), hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8365BUD85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Nickel Dichloride Hexahydrate

Laboratory Routes for Anhydrous and Hydrated Forms of Nickel(II) Chloride

Nickel dichloride is most commonly encountered in its hydrated form, nickel dichloride hexahydrate (NiCl₂·6H₂O), which appears as green, deliquescent crystals. wikipedia.org The synthesis of the hexahydrate in a laboratory setting is straightforward and can be achieved by reacting nickel metal, nickel oxide (NiO), or nickel carbonate with hydrochloric acid. guidechem.comyoutube.com The resulting solution is then typically evaporated and cooled to allow the green hexahydrate crystals to form. guidechem.comyoutube.comquora.com The chemical equation for the reaction with nickel oxide is:

NiO + 2 HCl + 5 H₂O → NiCl₂·6H₂O wikipedia.org

Obtaining the anhydrous form of nickel(II) chloride, a yellow-brown, deliquescent solid, requires more rigorous conditions. wikipedia.org Simple heating of the hexahydrate is ineffective as it results in hydrolysis. Instead, dehydration must be carried out in the presence of a dehydrating agent or under a stream of dry hydrogen chloride (HCl) gas to prevent the formation of nickel hydroxide (B78521). wikipedia.org Effective methods include heating the hexahydrate in thionyl chloride (SOCl₂) or under a flow of HCl gas, which facilitates the removal of water molecules and yields the anhydrous NiCl₂. wikipedia.org This dehydration process is accompanied by a distinct color change from green to yellow. wikipedia.org

A summary of common laboratory synthesis routes is presented below.

| Product | Reactants | Brief Description | Reference |

| This compound (NiCl₂·6H₂O) | Nickel Oxide (NiO) or Nickel Carbonate (NiCO₃) and Hydrochloric Acid (HCl) | Dissolution of the nickel precursor in HCl followed by filtration, evaporation, and crystallization. | wikipedia.orgguidechem.com |

| **Anhydrous Nickel(II) Chloride (NiCl₂) ** | This compound (NiCl₂·6H₂O) and Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas | Heating the hexahydrate in the presence of a strong dehydrating agent or under a stream of HCl gas to drive off water. | wikipedia.org |

Crystal Growth Techniques for this compound Single Crystals

High-quality single crystals of this compound are valuable for structural and physical property analysis. The molecular structure of the hexahydrate consists of discrete trans-[NiCl₂(H₂O)₄] molecules linked to two additional water molecules of crystallization. wikipedia.org

Several solution-based methods can be employed for crystal growth, leveraging the temperature dependence of the salt's solubility. Slow cooling of a saturated aqueous solution is a common technique where decreasing the temperature reduces the solubility of NiCl₂·6H₂O, leading to supersaturation and subsequent crystal formation. youtube.com

Isothermal Evaporation Methods for this compound

Isothermal evaporation is a particularly effective method for growing large, high-quality single crystals of this compound. semanticscholar.orgresearchgate.net This technique involves maintaining a saturated solution of the salt at a constant temperature while allowing the solvent (typically water) to evaporate slowly. The gradual removal of the solvent induces supersaturation, prompting controlled crystal growth. semanticscholar.orgresearchgate.net The process is often initiated with a seed crystal to promote the growth of a single, large crystal rather than multiple smaller ones. researchgate.net Research has demonstrated the successful growth of NiCl₂·6H₂O single crystals from a saturated aqueous solution using this method, enabling further investigation into their optical and thermal properties. semanticscholar.orgresearchgate.net

Precursor Applications in the Synthesis of Nickel Coordination Complexes

This compound is a cornerstone starting material in nickel coordination chemistry. wikipedia.org The aqua ligands (H₂O) in the [Ni(H₂O)₆]²⁺ complex (present in aqueous solutions) or the coordinated water in the solid trans-[NiCl₂(H₂O)₄]·2H₂O are labile and can be readily displaced by a wide variety of other ligands. wikipedia.org This facilitates the synthesis of a vast array of nickel(II) complexes with different coordination numbers, geometries, and electronic properties.

Ligand Exchange Reactions with Amines, Thioethers, Thiolates, and Organophosphorus Compounds

Ligand exchange (or substitution) reactions are fundamental to the use of NiCl₂·6H₂O as a precursor. wikipedia.org The introduction of stronger nucleophiles than water leads to the displacement of the aqua ligands.

Thioethers and Thiolates : Thioethers and thiolates also serve as effective ligands for nickel(II). Reactions involving NiCl₂·6H₂O can lead to the formation of nickel-sulfur bonds. For example, nickel thiolate complexes can be synthesized by reacting nickel(II) sources with thiol-containing ligands, often in the presence of a base to deprotonate the thiol. nih.govuj.ac.za Dinuclear nickel complexes featuring bridging thiolate donors have been successfully synthesized using nickel salts as precursors. acs.org

Organophosphorus Compounds : Organophosphines are crucial ligands in organometallic chemistry, and many nickel-phosphine complexes are synthesized from NiCl₂·6H₂O. wikipedia.org These reactions typically involve mixing the nickel salt with the phosphine (B1218219) ligand in a suitable solvent. wikipedia.org

Synthesis of Macrocyclic Nickel(II) Complexes from this compound

Nickel(II) ions are highly effective as template ions for the synthesis of macrocyclic ligands. In a template reaction, the nickel ion coordinates to precursor fragments, organizing them into the correct orientation for a subsequent cyclization reaction that would otherwise be low-yielding. lasalle.edu A well-known example involves the reaction of nickel(II) salts, such as those derived from NiCl₂·6H₂O, with ethylenediamine (B42938) and acetone. lasalle.edu The nickel ion holds the reactants in its coordination sphere, facilitating the condensation reaction that forms a complex macrocyclic ligand around the central metal ion. lasalle.edunih.gov This method is a powerful tool for creating kinetically stable macrocyclic complexes that are difficult to synthesize in the absence of a metal template. lasalle.edu

Formation of Nickel-Phosphine Complexes

Nickel-phosphine complexes are vital catalysts in organic synthesis, particularly for cross-coupling reactions. wikipedia.org A prominent example is the synthesis of dichlorobis(triphenylphosphine)nickel(II), NiCl₂(PPh₃)₂, from this compound. The reaction involves treating NiCl₂·6H₂O with triphenylphosphine (B44618) (PPh₃) in a solvent such as glacial acetic acid or an alcohol like isopropanol (B130326) or ethanol. wikipedia.orgaskfilo.comyoutube.comsciencemadness.org

The general reaction is: NiCl₂·6H₂O + 2 PPh₃ → NiCl₂(PPh₃)₂ + 6 H₂O wikipedia.org

The resulting complex can exist as different isomers depending on the reaction and crystallization conditions, often as a blue, paramagnetic square-planar complex or a red, diamagnetic tetrahedral complex. wikipedia.org These complexes, derived directly from the readily available hexahydrate, serve as important precursors for other nickel catalysts. nih.gov

| Complex Type | Ligand Class | Example Reaction | Reference |

| Amine Complex | Amines | [Ni(H₂O)₆]Cl₂ + 6 NH₃ → [Ni(NH₃)₆]Cl₂ | carroll.eduyoutube.com |

| Thiolate Complex | Thiolates | Formation of dinuclear complexes with bridging thiolate ligands from Ni(II) salts. | nih.govacs.org |

| Macrocyclic Complex | Amines/Ketones | Template synthesis using Ni(II) ions with ethylenediamine and acetone. | lasalle.edunih.gov |

| Phosphine Complex | Organophosphines | NiCl₂·6H₂O + 2 PPh₃ → NiCl₂(PPh₃)₂ | wikipedia.orgaskfilo.com |

Precursors for Acetylacetonate (B107027) Nickel(II) Complexes and Nickelocene (B73246)

This compound serves as a common and cost-effective starting material for the synthesis of various nickel compounds, including nickel(II) acetylacetonate [Ni(acac)₂]. This complex is a significant precursor in its own right, particularly in the synthesis of organometallic compounds like nickelocene.

The synthesis of nickel(II) acetylacetonate from this compound typically involves the reaction of an aqueous solution of the nickel salt with acetylacetone (B45752) (Hacac). chemicalbook.comias.ac.in To facilitate the deprotonation of acetylacetone and drive the reaction towards the formation of the complex, a weak base such as sodium acetate (B1210297) is often added. chemicalbook.com The hydrated complex, Ni(acac)₂·2H₂O, can be isolated from the aqueous solution. chemicalbook.com Anhydrous nickel(II) acetylacetonate can subsequently be obtained by dehydrating the dihydrate, for example, at 50°C in a vacuum. chemicalbook.com Another approach involves the reaction of nickel(II) hydroxide, which can be prepared from this compound, with acetylacetone. guidechem.com

Once synthesized, nickel(II) acetylacetonate becomes a key intermediate for producing nickelocene, Ni(C₅H₅)₂. Its solubility in organic solvents makes it particularly suitable for this purpose. chemicalbook.com A modern synthesis of nickelocene involves the treatment of an anhydrous source of NiCl₂, such as hexaamminenickel(II) chloride (which can be prepared from this compound), with sodium cyclopentadienyl. wikipedia.org The reaction is as follows:

[Ni(NH₃)₆]Cl₂ + 2 NaC₅H₅ → Ni(C₅H₅)₂ + 2 NaCl + 6 NH₃ wikipedia.org

An earlier method, first reported by E. O. Fischer in 1953, utilized nickel(II) acetylacetonate in a one-pot reaction by reacting it with ethylmagnesium bromide to deprotonate cyclopentadiene. wikipedia.org

Synthesis of Nickel(II) Complexes with Oxazoline (B21484) Ligands

This compound is a direct precursor for the synthesis of nickel(II) complexes incorporating oxazoline-based ligands. These complexes are of interest in areas such as catalysis. An example is the synthesis of the dichloro-bis(2-(2-phenyl-2-(pyridine-2-yl)oxazoline-3-yl)ethanol)nickel(II) dihydrate complex, formulated as [Ni(POE)Cl₂(H₂O)₂]. chemmethod.comchemmethod.com

This specific nickel complex is synthesized by reacting a new oxazoline derivative, 2-(2-phenyl-2-(pyridine-2-yl)oxazoline-3-yl)ethanol (POE), with this compound. chemmethod.comchemmethod.com The synthesis is typically carried out by adding an ethanolic solution of the POE ligand to an ethanolic solution of this compound in a 1:1 molar ratio. chemmethod.comchemmethod.com The resulting green-colored mixture is then refluxed for several hours, after which the complex can be filtered. chemmethod.com The formation of the complex is indicated by a change in physical properties, such as the melting point, compared to the starting materials. chemmethod.comchemmethod.com Characterization using elemental analysis confirms the 1:1 ratio of the POE ligand to nickel in the final complex. chemmethod.comchemmethod.com

Microwave-Assisted Synthesis of O-Alkyl or O-Aryl Trithiophosphate Nickel(II) Derivatives

Microwave-assisted synthesis provides a rapid and efficient route for the preparation of O-alkyl or O-aryl trithiophosphate nickel(II) derivatives, using this compound as the nickel source. sciensage.infosciensage.info This solvent-free method offers advantages over conventional heating, such as reduced reaction times and often higher product yields. sciensage.info

The general synthesis involves the reaction of nickel(II) chloride hexahydrate with dipotassium (B57713) salts of the appropriate O-alkyl or O-aryl trithiophosphate ligand in a 1:2 molar ratio. sciensage.infosciensage.info The reaction mixture is irradiated in a microwave for a short period, typically 2-3 minutes. sciensage.info This process yields nickel(II) O-alkyl or O-aryl trithiophosphates with the general formula Ni[S₂P(S)OR]₂, where R can be a variety of alkyl (e.g., Me, Et, Prⁱ, Buⁱ) or aryl (e.g., Ph, o-CH₃C₆H₄, m-CH₃C₆H₄, p-CH₃C₆H₄) groups. sciensage.infosciensage.info The resulting products are typically black, powdery solids that are soluble in common organic solvents like DMSO and CHCl₃. sciensage.infosciensage.info

Precursor Applications in Nanomaterial Synthesis and Functional Material Fabrication

Synthesis of Nickel Oxide Nanostructures Using this compound

This compound is a widely used precursor in the synthesis of nickel oxide (NiO) nanostructures due to its accessibility and solubility. Various chemical methods have been developed to produce NiO nanoparticles with controlled size, shape, and properties.

Hydrothermal Methods for NiO Nanoparticle Synthesis

The hydrothermal method is a versatile technique for synthesizing crystalline nanomaterials from aqueous solutions at elevated temperatures and pressures. In this process, an aqueous solution containing this compound is placed in a Teflon-lined stainless-steel autoclave. kalaharijournals.com A precipitating agent, commonly a base like sodium hydroxide (NaOH), is added to the solution to facilitate the formation of a nickel hydroxide precursor. mdpi.com The autoclave is then heated to temperatures typically ranging from 120°C to 200°C for a duration of several hours. kalaharijournals.commdpi.com During this treatment, the precursor transforms into NiO nanoparticles. An additional heat treatment or calcination step at around 400°C may be performed to ensure the complete decomposition of any intermediate hydroxide phases to form the cubic NiO crystal structure. mdpi.com The morphology and size of the resulting NiO nanoparticles, which can be spherical or rod-like, can be influenced by reaction parameters such as temperature, time, and the concentration of precursors. kalaharijournals.comnih.gov

Table 1: Parameters in Hydrothermal Synthesis of NiO Nanoparticles

| Parameter | Typical Value/Range | Effect on Nanoparticle Properties | Source(s) |

| Precursor | This compound | Source of Ni²⁺ ions | nih.gov, kalaharijournals.com, mdpi.com |

| Reducing/Precipitating Agent | Sodium Hydroxide (NaOH), Borane-ammonia complex | Induces precipitation of nickel hydroxide precursor | nih.gov, mdpi.com |

| Temperature | 80°C - 200°C | Affects crystallinity and particle size | nih.gov, kalaharijournals.com, mdpi.com |

| Time | 1 - 12 hours | Influences particle growth and morphology | kalaharijournals.com, mdpi.com |

| Additives | Triethanolamine, NaCl, KCl | Can control crystal growth and particle size distribution | nih.gov, mdpi.com |

Co-precipitation and Sol-Gel Routes for Nickel Oxide

Co-precipitation is a simple, cost-effective, and widely employed method for synthesizing NiO nanoparticles. journalijar.com The process involves dissolving this compound in a solvent, typically water, followed by the addition of a precipitating agent such as sodium hydroxide (NaOH) or ammonia (B1221849) solution under stirring. journalijar.comworldscientific.com This leads to the formation of a nickel hydroxide (Ni(OH)₂) precipitate. The precipitate is then separated, washed to remove impurities, and dried. Finally, the dried precursor is calcined at elevated temperatures (e.g., 300-400°C) to induce thermal decomposition, resulting in the formation of NiO nanoparticles. worldscientific.com

The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the final product. In a typical sol-gel synthesis of NiO using this compound, the nickel salt is dissolved in a suitable solvent. chesci.com Other reagents are added to form a "sol," which is a colloidal suspension of solid particles in a liquid. Through a series of hydrolysis and condensation reactions, the sol evolves into a "gel," which is a continuous solid network enclosing a continuous liquid phase. This gel is then dried and calcined at temperatures around 550°C to remove organic residues and crystallize the NiO nanoparticles. chesci.compisrt.org The crystalline size of NiO prepared by this method can be as small as 19 nm. chesci.com

Table 2: Comparison of Co-precipitation and Sol-Gel Methods for NiO Synthesis

| Feature | Co-precipitation Method | Sol-Gel Method |

| Precursor | This compound | This compound chesci.com |

| Key Reagents | Precipitating agent (e.g., NaOH, NH₃) worldscientific.com, journalijar.com | Gelling agent, solvent |

| Process Simplicity | Simple, cost-effective journalijar.com | More complex, requires careful control of parameters |

| Control over Properties | Moderate control over size and morphology | Excellent control over purity, homogeneity, and particle size pisrt.org |

| Calcination Temperature | Typically 300°C - 400°C worldscientific.com | Typically around 550°C pisrt.org |

| Resulting Particle Size | Nanometer range (e.g., average size 24 nm) worldscientific.com | Nanometer range (e.g., ~19 nm) chesci.com |

Chemical Reduction Techniques for Nickel Nanoparticle Synthesis

Chemical reduction is a prevalent and straightforward method for synthesizing nickel nanoparticles, particularly effective at lower temperature ranges. benthamdirect.comingentaconnect.com This bottom-up approach involves the reduction of nickel ions (Ni²⁺) from a precursor salt to their zero-valent state (Ni⁰). This compound is frequently employed as the precursor due to its solubility and availability. ingentaconnect.comijera.com The synthesis is typically conducted in a liquid medium and involves a combination of a nickel salt, a reducing agent, a solvent, and often a capping agent or surfactant to control particle growth and prevent agglomeration. benthamdirect.comijera.com

Hydrazine (B178648) Hydrate (B1144303) as a Reducing Agent

Hydrazine hydrate (N₂H₄·H₂O) is a powerful and commonly used reducing agent for the synthesis of nickel nanoparticles from this compound. ingentaconnect.comresearchgate.net The process involves the complete reduction of Ni²⁺ ions in a solution to elemental nickel (Ni⁰). researchgate.net

A typical synthesis procedure involves dissolving this compound in a polyol solvent such as ethylene (B1197577) glycol. benthamdirect.comingentaconnect.com Subsequently, hydrazine hydrate and an alkaline agent like sodium hydroxide (NaOH) are added to the mixture. ingentaconnect.comnih.gov The sodium hydroxide is crucial for maintaining an alkaline environment, which facilitates the reduction reaction. ingentaconnect.comnih.gov The progress of the reaction can be visually monitored by a distinct color change of the solution: initially green (from the hydrated nickel chloride), it turns blue upon the addition of hydrazine hydrate, and finally becomes black, indicating the formation of nickel nanoparticles. ingentaconnect.com

To prevent the newly formed nanoparticles from agglomerating due to high surface energy, a capping agent such as polyvinylpyrrolidone (B124986) (PVP) is often introduced into the reaction medium. ijera.com The molar ratio of the reducing agent to the nickel precursor is a critical parameter that influences the characteristics of the resulting nanoparticles. Studies have shown that increasing the molar ratio of hydrazine hydrate to nickel chloride can lead to a decrease in the crystal size of the synthesized particles. ingentaconnect.comnih.gov

| Reagent | Role in Synthesis |

| This compound | Precursor salt; source of Ni²⁺ ions |

| Hydrazine Hydrate | Reducing agent; reduces Ni²⁺ to Ni⁰ |

| Ethylene Glycol | Solvent/Medium for the reaction |

| Sodium Hydroxide (NaOH) | Maintains alkalinity required for the reaction |

| Polyvinylpyrrolidone (PVP) | Capping agent; prevents particle agglomeration |

| Molar Ratio (Hydrazine Hydrate : NiCl₂·6H₂O) | Effect on Nanoparticles | Reference |

| 5:1 | Particles found to be in amorphous form | ingentaconnect.com |

| 10:1 | Crystalline particles formed | ingentaconnect.com |

| 15:1 | Crystallinity increases, crystal size decreases | ingentaconnect.com |

Microwave-Assisted Synthesis of Nickel Nanoparticles

Microwave-assisted synthesis is an advanced technique that utilizes microwave irradiation to accelerate the chemical reduction of nickel precursors. This method offers significant advantages over conventional heating, including rapid and uniform heating, which minimizes thermal gradients, shortens reaction times drastically, and promotes the formation of uniform nanostructures. sphinxsai.comaip.org

In this process, this compound is again used as the precursor, with hydrazine hydrate acting as the reducing agent. sphinxsai.comresearchgate.net The synthesis can be completed in as little as five minutes under microwave irradiation. sphinxsai.com The rapid heating facilitates a quick conversion of Ni²⁺ to Ni⁰, observable by a color change from blue to black. sphinxsai.com

The morphology of the resulting nickel nanoparticles can be precisely controlled by adjusting the reaction parameters. For instance, the addition of sodium carbonate (Na₂CO₃) and a small amount of sodium hydroxide (NaOH) in the presence of PVP as a capping agent can lead to the formation of uniform, self-assembled flower-like microstructures. researchgate.netcapes.gov.br The high concentration of the hydrazine reducing agent is also beneficial for creating smaller diameter nanoflowers with a narrow size distribution. researchgate.net

| Feature | Conventional Heating Method | Microwave-Assisted Method |

| Heating Mechanism | Conduction and convection; slower, non-uniform | Dielectric heating; rapid, uniform, volumetric |

| Reaction Time | Typically 30 minutes to several hours | As short as 5 minutes sphinxsai.com |

| Product Uniformity | Can result in broader particle size distribution | Promotes monomorphic and uniform nanostructures researchgate.net |

| Energy Efficiency | Lower | Higher due to targeted heating and shorter times aip.org |

Fabrication of Ni-Based Composites and Doped Materials

This compound serves as a versatile precursor not only for pure nickel nanoparticles but also for the fabrication of advanced nickel-based composites and doped materials for a range of applications. sigmaaldrich.com

Ni-Based Composites: The compound is a starting material for creating multi-component materials where nickel is integrated into a larger matrix. For example, nickel nanoparticles synthesized from this compound can be used to form core-shell nanocomposites. In one such application, prepared nickel nanoparticles were embedded within cobalt-aluminum layered double hydroxide (CoAl-LDH) nanosheets to create a composite material with enhanced electrochemical properties suitable for supercapacitors. researchgate.net this compound can also be used to fabricate various Ni-based composites intended for applications in photocatalysis. sigmaaldrich.com

Doped Materials: this compound is also utilized to introduce nickel as a dopant into other materials to modify their properties. A notable example is the modification of activated carbon (AC) electrodes with nickel for use in microbial electrosynthesis (MES). In a study, AC was impregnated with nickel at both low (0.01%) and high (5%) loadings. The introduction of nickel was found to have a concentration-dependent effect on the material's performance. While low nickel loading did not significantly improve abiotic hydrogen production, high loading resulted in a six-fold increase. rsc.org In biological experiments, the nickel-doped materials showed significantly different outcomes compared to unmodified activated carbon, demonstrating that doping with nickel can profoundly alter the catalytic and biological interactions of a material. rsc.org

| Nickel Loading on Activated Carbon | Effect on Acetate Production (vs. Unmodified AC) | Effect on Planktonic Growth (vs. Unmodified AC) | Key Observation |

| Low (0.01%) | > 3-fold increase | 35% increase | Enhanced biological activity without significant change in abiotic catalysis rsc.org |

| High (5%) | 25-fold increase | 21% decrease | Significantly improved biofilm growth and catalytic activity, with some inhibition of planktonic growth rsc.org |

Crystallographic and Structural Elucidation of Nickel Dichloride Hexahydrate and Its Derivatives

X-ray Single Crystal Diffraction Studies of NiCl₂·6H₂O

X-ray single crystal diffraction is a cornerstone technique for determining the three-dimensional structure of crystalline materials. Early and more recent studies on NiCl₂·6H₂O have provided a detailed picture of its atomic arrangement. semanticscholar.orgsemanticscholar.org The mineral form of this compound is known as nickelbischofite. researchgate.nethandbookofmineralogy.org

The crystal structure of nickel dichloride hexahydrate was determined using the X-ray single crystal method. semanticscholar.orgnii.ac.jp These studies revealed that NiCl₂·6H₂O crystallizes in the monoclinic system. semanticscholar.orgsemanticscholar.orgresearchgate.net The space group was identified as C2/m, and the unit cell contains two formula units. semanticscholar.orgnii.ac.jpresearchgate.net

Detailed unit cell parameters from an early study are provided in the table below:

| Parameter | Value |

| a | 10.23 Å |

| b | 7.05 Å |

| c | 6.57 Å |

| β | 122°10' |

| Space Group | C2/m |

| Z | 2 |

Data from Mizuno, J. (1961). semanticscholar.org

More recent X-ray diffraction experiments at 100 K have reported the space group as I2/m. researchgate.net The atomic arrangement is noted to be quite similar to that of cobalt(II) chloride hexahydrate. semanticscholar.orgwikipedia.org

Precisely locating hydrogen atoms using X-ray diffraction can be challenging. However, recent advancements have enabled more accurate determinations. A 2023 study reported new structure determinations of NiCl₂·6H₂O at 100 K using both Mo Kα and Cu Kα radiation. semanticscholar.orgresearchgate.net This research utilized a combination of density functional theory (DFT) and non-spherical atomic scattering factor computations to perform Hirshfeld atom refinements (HAR). researchgate.netnih.gov This advanced technique allowed for the positional refinement of the water hydrogen atoms, resulting in O–H bond lengths that are in good agreement with older neutron diffraction studies. researchgate.net For the first time, anisotropic displacement factors for the hydrogen atoms were employed, providing a more detailed model of their thermal motion. researchgate.net

Neutron Diffraction Investigations of Crystal Structure

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for locating light atoms like hydrogen. Legacy neutron diffraction studies on NiCl₂·6H₂O have been crucial for accurately determining the positions of hydrogen atoms within the crystal lattice. semanticscholar.orgresearchgate.net The results from these neutron diffraction experiments have served as a benchmark for validating and improving the refinement of hydrogen atom positions obtained from modern X-ray diffraction techniques, such as the Hirshfeld atom refinement method. researchgate.netresearchgate.net

Analysis of Coordination Environments and Hydrogen Bonding Networks

In the solid state, the nickel(II) ion in NiCl₂·6H₂O is octahedrally coordinated. researchgate.net The coordination sphere is composed of four water molecules and two chloride ions, forming a trans-[NiCl₂(H₂O)₄] complex. wikipedia.org The remaining two water molecules are not directly bonded to the nickel ion and exist as water of crystallization within the lattice. wikipedia.org The complete formula is more accurately represented as [NiCl₂(H₂O)₄]·2H₂O. wikipedia.org The Ni-O bond distances are slightly longer than those measured in aqueous solutions of Ni(II) ions. researchgate.net

The crystal structure is stabilized by an extensive network of hydrogen bonds. rsc.org These interactions link the [NiCl₂(H₂O)₄] complexes and the co-crystallized water molecules, creating a stable three-dimensional structure. iucr.org The precise location of hydrogen atoms is essential for a complete description of this hydrogen-bond network. researchgate.net

Structural Transitions of Hydrated Nickel(II) Chlorides

Hydrated nickel(II) chlorides can undergo structural transformations upon heating or changes in humidity. For instance, heating the hexahydrate can lead to dehydration, forming lower hydrates such as the dihydrate (NiCl₂·2H₂O) and the tetrahydrate (NiCl₂·4H₂O). wikipedia.org The dihydrate adopts a structure that is intermediate between the hexahydrate and the anhydrous form. wikipedia.org These dehydration processes are accompanied by a color change from the green of the hexahydrate to the yellow of the anhydrous salt. wikipedia.org The structural changes involve the removal of water molecules from the crystal lattice, which can alter the coordination environment of the nickel ion. mdpi.com

Theoretical Computations of Crystal Structures

Theoretical computations, particularly those based on Density Functional Theory (DFT), have become an invaluable tool in modern crystallography. In the context of NiCl₂·6H₂O, DFT calculations have been used in conjunction with experimental X-ray diffraction data to refine the crystal structure. semanticscholar.orgresearchgate.net Specifically, these computations help in generating accurately polarized atom electron densities, which are then used to create custom atom scattering factors for Hirshfeld atom refinements. researchgate.net This combined experimental and theoretical approach has proven to be highly effective in accurately determining the positions of hydrogen atoms and their anisotropic displacement parameters, leading to a more precise and detailed understanding of the crystal structure. researchgate.net

Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy (IR and FTIR) of Nickel Dichloride Hexahydrate and Complexes

Vibrational spectroscopy, encompassing Infrared (IR) and Fourier Transform Infrared (FTIR) techniques, serves as a powerful tool for probing the molecular vibrations of this compound and its complexes. The coordination of water molecules and other ligands to the nickel(II) ion induces characteristic shifts in their vibrational frequencies, providing insights into the bonding and structure of these compounds.

In the analysis of nickel complexes, the IR spectra often reveal changes in the vibrational bands of the ligands upon coordination to the metal center. For instance, in salicylaldimine nickel complexes, a notable shift in the C=N stretching frequency is observed compared to the free ligand, indicating the influence of the metal on the ligand's electronic structure. researchgate.net Similarly, the disappearance of a band associated with an -OH group in the ligand spectrum upon complexation suggests coordination of the oxygen atom to the nickel ion. researchgate.net

A study on bis(thiourea) nickel chloride (BTNC) utilized FT-IR and FT-Raman spectroscopy to analyze the vibrational patterns of the complex. nih.gov The coordination of thiourea (B124793) to the nickel ion through its sulfur atom leads to modifications in the vibrational modes of the thiourea ligand, which can be identified and assigned through computational calculations. nih.gov

In formamide/nickel chloride solutions, IR spectroscopy has been employed to investigate the coordination environment of the Ni(II) ion. The downshift of the ν(CO) mode of formamide, observed as a new band at 1640 cm⁻¹, along with a downshift of the δ(OCN) mode and an upshift of the ν(CN) vibration, confirms that the nickel(II) ion is coordinated to the oxygen atom of the formamide molecule. sigmaaldrich.com These spectroscopic observations are crucial for understanding the interactions between nickel(II) ions and solvent molecules.

Interactive Data Table: Selected IR Vibrational Frequencies for a Nickel Complex and its Ligand

| Vibrational Mode | Ligand Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Interpretation |

| -OH stretch | 3409 | Absent | Coordination of the oxygen atom to the Ni(II) ion. researchgate.net |

| C=N stretch | 1628 | Shifted | Influence of the metal on the ligand's electronic system. researchgate.net |

| C=O stretch (in formamide) | ~1680 | 1640 | Coordination of the formamide oxygen to the Ni(II) ion. sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for elucidating the structure and dynamics of nickel-containing compounds in solution. While Ni(II) is a paramagnetic ion, which can lead to significant broadening and shifting of NMR signals, these paramagnetic effects can also provide valuable structural information.

Paramagnetic NMR spectroscopy is particularly useful for probing the environment around the nickel(II) center. scispace.com The interaction of the unpaired electrons of the Ni(II) ion with the nuclear spins of the surrounding atoms causes large chemical shift changes, known as hyperfine shifts. The magnitude and sign of these shifts are sensitive to the distance and geometry of the nuclei relative to the metal ion. scispace.com

The ⁶¹Ni nucleus itself is NMR-active, but its low natural abundance (1.19%) and large quadrupole moment make ⁶¹Ni NMR spectroscopy challenging. tamu.edu These properties often result in very broad resonance signals. tamu.eduhuji.ac.il Despite these difficulties, ⁶¹Ni NMR has been successfully applied to study certain nickel complexes, particularly diamagnetic Ni(0) species. huji.ac.il For paramagnetic Ni(II) complexes, observation by high-resolution NMR is generally not feasible unless they adopt a purely diamagnetic tetrahedral geometry. huji.ac.il

¹H NMR spectroscopy is widely used to study the structure of ligands coordinated to nickel(II) ions. In dinuclear Ni(II) complexes, the ¹H NMR spectrum can exhibit sharp, hyperfine-shifted signals from the ligand protons. acs.org The assignment of these resonances can be achieved through two-dimensional NMR techniques like COSY (Correlation Spectroscopy), which helps to identify scalar-coupled protons. acs.orgnih.gov Selective chemical substitution can also aid in the assignment of specific proton signals. acs.org The relaxation times of these protons are sensitive to their distance from the paramagnetic metal center, providing further structural constraints. scispace.com

³¹P NMR spectroscopy is a crucial tool for characterizing nickel-phosphine complexes. The coordination of a phosphine (B1218219) ligand to a nickel center results in a significant change in the ³¹P chemical shift compared to the free phosphine. For instance, in nickel(0) complexes with allyldiphenylphosphine, the ³¹P NMR signal appears at a different chemical shift than the free ligand. nih.gov In some cases, multiple ³¹P signals can be observed, indicating the presence of inequivalent phosphine environments within the complex. nih.gov The coupling between ⁶¹Ni and ³¹P nuclei, if observable, can provide direct evidence of P-Ni bonding and offer insights into the nature of the chemical bond. tamu.edu

Interactive Data Table: Representative NMR Data for Nickel Complexes

| Nucleus | Type of Complex | Observed Chemical Shift (ppm) | Key Findings |

| ¹H | Dinuclear Ni(II) complex | Hyperfine shifted signals | Provides structural information about the ligand framework. acs.org |

| ³¹P | Ni(0)-phosphine complex | 29.1 and 27.0 | Indicates two inequivalent phosphine environments. nih.gov |

| ⁶¹Ni | Dicarbonylnickel phosphine complexes | -160.5 to 18.8 | Chemical shift is sensitive to the nature of the phosphine ligand. tamu.edu |

Electronic Absorption Spectroscopy (UV-Vis) and Ligand Field Theory

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is instrumental in studying the electronic structure of nickel(II) complexes. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons between d-orbitals of the nickel ion. The energies of these electronic transitions are sensitive to the geometry of the complex and the nature of the coordinating ligands, as described by Ligand Field Theory. nih.govlibretexts.org

For an octahedral Ni(II) complex, such as the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, three spin-allowed electronic transitions are typically observed. These correspond to the excitation of an electron from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. art-xy.com The spectrum of an aqueous solution of this compound, which contains the [Ni(H₂O)₆]²⁺ ion, shows characteristic absorption bands in the visible and near-infrared regions. nih.gov

UV-Vis spectrophotometry is a widely used technique to monitor the formation of nickel(II) complexes in solution and to determine their stoichiometry and stability. When a ligand is added to a solution containing nickel(II) ions, the formation of a new complex is often accompanied by a change in the color of the solution and, consequently, a change in its UV-Vis absorption spectrum. researchgate.netnii.ac.jp

For example, the reaction of nickel(II) chloride hexahydrate with famotidine (B1672045) results in the formation of a brown, water-soluble complex with an absorption peak at 426 nm. researchgate.net By systematically varying the concentrations of the metal ion and the ligand and measuring the absorbance, the molar ratio of the metal to the ligand in the complex can be determined. researchgate.net Similarly, the formation of a nickel(II) complex with ammonium pyrrolidinedithiocarbamate (APDC) can be monitored by measuring the absorbance of the resulting complex at 379 nm. nii.ac.jp

In concentrated solutions or in the presence of high concentrations of certain anions like chloride, the speciation of nickel(II) can be complex. UV-Vis spectroscopy can provide valuable information about the different nickel(II) species present in solution. For instance, in concentrated nickel chloride solutions, subtle changes in the UV-Vis spectrum, such as a red-shift of the absorption bands, can indicate the formation of chloro-complexes like [NiCl(H₂O)₅]⁺ and [NiCl₂(H₂O)₄]. nih.govnih.gov

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local coordination environment of the nickel(II) ion in both crystalline and non-crystalline systems. The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry of the absorbing atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the number, type, and distance of neighboring atoms. bris.ac.ukresearchgate.net

Studies combining UV-Vis and XAS have been used to investigate the speciation of Ni(II) in concentrated chloride solutions. nih.govnih.gov These studies have shown that while the octahedral [Ni(H₂O)₆]²⁺ ion is the dominant species over a wide concentration range, at high salinities, small amounts of inner-sphere chloro-complexes are formed. nih.govnih.gov At elevated temperatures, XAS data indicate a transition from octahedral to tetrahedral coordination for Ni(II) chloride complexes. bris.ac.uk

Interactive Data Table: Electronic Transitions for Octahedral Ni(II) Complexes

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| ³A₂g → ³T₂g | ~1000-1250 | Low |

| ³A₂g → ³T₁g(F) | ~650-750 | Low |

| ³A₂g → ³T₁g(P) | ~390-420 | Low |

Surface and Elemental Characterization Techniques

The characterization of materials containing this compound often involves techniques that provide information about their surface morphology and elemental composition. Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that is used to visualize the surface topography and morphology of materials. mdpi.com Energy Dispersive X-ray Spectroscopy (EDS), often coupled with FESEM, is an analytical technique used for the elemental analysis of a sample. mdpi.com EDS can identify the elements present in a sample and provide semi-quantitative information about their relative abundance. These techniques are valuable for confirming the presence and distribution of nickel and chlorine in synthesized materials or on surfaces treated with this compound.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In this compound, the nickel atom exists in the +2 oxidation state nih.gov. The XPS spectrum of Ni(II) compounds is characterized by complex multiplet splitting and the presence of strong satellite peaks, which arise from the unpaired 3d electrons.

The Ni 2p region of the XPS spectrum is of particular interest for determining the oxidation state. For high-spin Ni(II) compounds, the Ni 2p spectrum exhibits a spin-orbit splitting into the Ni 2p3/2 and Ni 2p1/2 components researchgate.net. The Ni 2p3/2 main peak for Ni(II) species is typically observed in the binding energy range of 853.1 eV to 856.2 eV, accompanied by a strong satellite peak at a higher binding energy, approximately 5-6 eV above the main peak rruff.info. This satellite structure is a key indicator of the Ni(II) oxidation state. In contrast, metallic nickel (Ni0) exhibits a Ni 2p3/2 peak at a lower binding energy, around 852.6 eV, and Ni(III) species appear at higher binding energies surfacesciencewestern.com.

The expected XPS spectrum for this compound would therefore confirm the presence of Ni2+ ions through the characteristic binding energies of the Ni 2p peaks and their associated satellite structures.

| Nickel Species | Ni 2p3/2 Binding Energy (eV) | Reference |

| Ni Metal (Ni0) | ~852.6 | surfacesciencewestern.com |

| Ni(II) in NiS | 853.1 | rruff.info |

| Ni(II) in Ni(OH)2 | 855.6 - 856.2 | rruff.info |

Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition

Energy Dispersive X-ray Analysis (EDAX), also known as EDS or EDX, is an analytical technique used for the elemental analysis of a sample. It relies on the interaction of an electron beam with a sample to generate characteristic X-rays from the elements present. While specific experimental EDAX data for pure this compound is not detailed in the available research, the technique is widely used for the elemental characterization of nickel-containing compounds and materials derived from it researchgate.net.

The theoretical elemental composition of this compound (NiCl₂·6H₂O) can be calculated from its molecular formula. This provides the expected weight and atomic percentages of each constituent element, which can be verified experimentally using EDAX. The presence of nickel, chlorine, hydrogen, and oxygen would be confirmed by their characteristic X-ray emission lines. EDAX mapping can further reveal the spatial distribution of these elements within a sample researchgate.net.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Weight % | Atomic % |

| Nickel | Ni | 58.69 | 24.69 | 4.35 |

| Chlorine | Cl | 35.45 | 29.83 | 8.70 |

| Hydrogen | H | 1.01 | 5.09 | 52.17 |

| Oxygen | O | 16.00 | 40.39 | 26.09 |

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. For crystalline compounds like this compound, SEM can reveal details about crystal shape, size, and surface texture. Studies on related compounds synthesized from this compound have utilized SEM to characterize their morphology. For instance, in the synthesis of materials for humidity sensors where this compound was a component, SEM was employed to observe the morphological changes on the surface of the modified materials mdpi.com.

While a specific SEM micrograph of a pure this compound crystal is not available in the provided search results, it is expected that as a crystalline solid, it would exhibit well-defined crystal facets. The morphology of crystals can be influenced by the conditions of their formation. SEM analysis provides crucial insights into the microstructural characteristics of such materials. For example, SEM has been used to study the morphology of pure nickel crystals, revealing polyhedral shapes with distinct facets researchgate.net.

Atomic Force Microscopy (AFM) for Nanoparticle Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information at the nanoscale. AFM is particularly valuable for characterizing nanoparticles synthesized from precursor compounds like this compound.

In studies where this compound was used as a precursor for the synthesis of nickel oxide nanoparticles, AFM was employed to investigate the morphology and size distribution of the resulting nanomaterials. These analyses can reveal the three-dimensional shape of the nanoparticles and provide quantitative data on their dimensions, such as height and diameter. For example, AFM has been used to characterize the surface of nanoparticle-decorated biomaterials to assess their nanomechanical properties mdpi.com. Such characterization is vital for understanding the physical properties and potential applications of the synthesized nanoparticles.

Catalytic Applications and Reaction Mechanism Elucidation

Nickel Dichloride Hexahydrate as an Active Catalyst Precursor

This compound is a crucial starting material for the synthesis of various nickel compounds and complexes that exhibit catalytic activity. wikipedia.org It is frequently employed to generate more complex nickel catalysts in situ or as a direct precursor for catalytically active nickel species. wikipedia.orgmendelchemicals.com For instance, it is a precursor for the synthesis of nickel(II) complexes like nickel acetylacetonate (B107027) and dithiocarbimate complexes derived from sulfonamides. wikipedia.org

A significant application of this compound is in the preparation of nickel boride (Ni₂B) catalysts, known as Brown's P-1 and P-2 catalysts, through its reaction with sodium borohydride (B1222165) (NaBH₄). wikipedia.orgsciencemadness.org This in situ generated nickel boride is a highly reactive species that is effective in various reduction reactions. sciencemadness.org Additionally, the reduction of this compound with zinc powder produces finely divided nickel, which is also a potent catalyst for the reduction of aldehydes, alkenes, and nitro aromatic compounds. wikipedia.org

Catalysis in Organic Transformations

Nickel(II) chloride has been demonstrated as an effective catalyst for the chemo-selective thioacetalization of aldehydes. This process is a common method for protecting the carbonyl functionality in aldehydes during multi-step organic syntheses due to the stability of the resulting dithioacetal group under both acidic and basic conditions.

The reaction typically involves treating an aldehyde with a thiol or dithiol in the presence of a catalytic amount of anhydrous nickel(II) chloride, which can be prepared from the hexahydrate form by heating. This method offers high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. researchgate.net The procedure is advantageous due to its simplicity, high yields, and compatibility with a wide range of other protecting groups such as acetyl, benzyl, benzoyl, and allyl esters. Even highly deactivated aromatic aldehydes can be successfully converted to their corresponding dithioacetals.

Table 1: Thioacetalization of Various Aldehydes using Nickel(II) Chloride Catalyst

| Aldehyde | Thiol/Dithiol | Product | Yield (%) |

| Benzaldehyde | 1,2-Ethanedithiol | 2-Phenyl-1,3-dithiolane | 95 |

| p-Nitrobenzaldehyde | 1,2-Ethanedithiol | 2-(4-Nitrophenyl)-1,3-dithiolane | 98 |

| Cinnamaldehyde | 1,2-Ethanedithiol | 2-Styryl-1,3-dithiolane | 92 |

| p-Hydroxybenzaldehyde | 1,3-Propanedithiol | 2-(4-Hydroxyphenyl)-1,3-dithiane | 85 |

Data compiled from research findings on the catalytic activity of nickel(II) chloride.

This compound, in combination with a hydride reagent such as sodium borohydride (NaBH₄), forms a potent catalytic system for the reduction of various functional groups that are typically inert to NaBH₄ alone. sciencemadness.org This system is particularly effective for the reduction of carbon-carbon double and triple bonds in alkenes and alkynes to the corresponding saturated alkanes. rsc.orgacsgcipr.orglibretexts.org

The reaction between this compound and sodium borohydride in situ generates highly reactive nickel boride (Ni₂B) or nickel(0) nanoparticles, which are the active catalytic species responsible for the hydrogenation. sciencemadness.orgsciencemadness.orgrsc.org This method provides a convenient and efficient one-pot procedure for reductions under mild conditions. rsc.orgresearchgate.net The catalytic system has been successfully applied to a variety of alkenes, including trisubstituted ones, and the catalyst can often be recycled. rsc.orgrsc.org This approach is considered a safer and more convenient alternative to traditional hydrogenation methods that require gaseous hydrogen and expensive transition metal catalysts. rsc.org

Table 2: Reduction of Alkenes using NaBH₄–NiCl₂·6H₂O System

| Alkene | Solvent System | Product | Yield (%) |

| Styrene | EtOH/PEG-400 | Ethylbenzene | >99 |

| 1-Octene | EtOH/PEG-400 | Octane | >99 |

| Cyclooctene | EtOH/PEG-400 | Cyclooctane | >99 |

| α-Pinene | EtOH/PEG-400 | Pinane | 95 |

Data based on studies of the NaBH₄–NiCl₂·6H₂O catalytic system. rsc.orgresearchgate.net

Nickel(II) chloride hexahydrate serves as an inexpensive and effective pre-catalyst for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. cmu.edunih.gov These nickel-catalyzed reactions have gained significant attention as a more economical alternative to palladium-catalyzed couplings. nih.govresearchgate.net

This compound is utilized as a catalyst for the Suzuki-Miyaura cross-coupling reaction , which forms biaryl compounds from the reaction of aryl halides with aryl boronic acids. cmu.edutcichemicals.com The catalytic cycle typically involves oxidative addition, transmetallation, and reductive elimination. cmu.edu For these reactions, this compound is often used in conjunction with a ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or 1,3-bis(dicyclohexylphosphino)propane (B25926) (DCPP), to form the active catalyst. tcichemicals.com This methodology is applicable to a range of substrates, including heteroaryl compounds, and can be performed on a gram scale. tcichemicals.com

In the Heck reaction , which couples aryl halides with alkenes, this compound also functions as an efficient pre-catalyst. researchgate.net Nickel-catalyzed Heck reactions can proceed in the absence of phosphine (B1218219) ligands and reducing agents, offering an advantage in terms of cost and handling. researchgate.net These reactions have been shown to be effective for aryl iodides and bromides. researchgate.net The use of nickel catalysts in Heck-type reactions is attractive for large-scale industrial preparations due to the lower cost of nickel compared to palladium. researchgate.netresearchgate.net Recent advancements have also explored dual photoredox/nickel-catalyzed Mizoroki–Heck reactions. rsc.org

Cross-Coupling Reactions Catalyzed by Nickel(II) Chloride Hexahydrate

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction, a fundamental method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, traditionally relies on palladium and copper catalysts. wikipedia.org However, owing to its abundance, lower cost, and high catalytic activity, nickel has emerged as a promising substitute for palladium in these transformations. rsc.org Nickel complexes, often generated in situ from precursors like this compound, are effective in catalyzing both C(sp)–C(sp²) and C(sp)–C(sp³) Sonogashira couplings. rsc.org

The catalytic cycle for nickel-catalyzed Sonogashira reactions, particularly when a copper co-catalyst is used, is believed to proceed through a mechanism analogous to the palladium-catalyzed version. The process involves two interconnected cycles: one for nickel and one for copper. Key steps include the oxidative addition of the halide to the active Ni(0) species, followed by a transmetalation step with a copper acetylide intermediate, and concluding with reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. researchgate.net Recent developments have even demonstrated that nickel catalysts can promote these couplings for non-activated alkyl halides under mild conditions, further expanding the reaction's scope. kit.edunih.gov

Synthesis of Highly Functionalized Heterocyclic Compounds

This compound has proven to be an effective catalyst for the synthesis of various highly substituted heterocyclic compounds, which are core structures in many pharmaceuticals and natural products.

The synthesis of highly functionalized, tetra-substituted pyrroles can be efficiently achieved through a one-pot, multi-component reaction catalyzed by nickel(II) chloride hexahydrate. This approach typically involves the condensation of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of the nickel catalyst. The method is valued for its operational simplicity and the ability to generate structurally diverse pyrrole (B145914) derivatives in good yields.

Table 1: NiCl₂·6H₂O Catalyzed Synthesis of Tetra-substituted Pyrroles This table presents a selection of substrates and the corresponding yields for the nickel-catalyzed synthesis of tetra-substituted pyrroles.

| Entry | β-Ketoester | Aldehyde | Amine | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate | Benzaldehyde | Aniline | 85 |

| 2 | Methyl acetoacetate | 4-Chlorobenzaldehyde | 4-Methoxyaniline | 88 |

| 3 | Ethyl acetoacetate | 4-Nitrobenzaldehyde | Aniline | 82 |

| 4 | Methyl acetoacetate | Benzaldehyde | 4-Toluidine | 86 |

Nickel(II) chloride hexahydrate is an efficient catalyst for the synthesis of highly functionalized piperidine (B6355638) derivatives through a three-component cyclo-condensation reaction. researchgate.net This one-pot synthesis involves the reaction of aldehydes, aromatic amines, and acetoacetic esters under ambient conditions. researchgate.net The key advantages of this nickel-catalyzed protocol include high product yields, straightforward work-up procedures, and the ability to purify the products by non-chromatographic methods. researchgate.net The reaction demonstrates broad applicability for various substituted aromatic aldehydes and amines.

Table 2: NiCl₂·6H₂O Catalyzed Synthesis of Piperidine Derivatives This table showcases the results of the three-component cyclo-condensation reaction to form various piperidine derivatives using this compound as a catalyst.

| Entry | Aldehyde | Amine | Acetoacetic Ester | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | 95 |

| 2 | 4-Methoxybenzaldehyde | 4-Toluidine | Methyl acetoacetate | 92 |

| 3 | Benzaldehyde | Aniline | Ethyl acetoacetate | 90 |

| 4 | 4-Nitrobenzaldehyde | 4-Chloroaniline | Ethyl acetoacetate | 88 |

Cleavage of Ethers

Ethers are generally stable and unreactive functional groups, making their cleavage a challenging but important transformation, particularly in the context of deprotection strategies in multi-step synthesis. wikipedia.org Nickel dichloride has been employed as a catalyst for the acylative cleavage of a variety of ethers. sioc-journal.cn In this reaction, ethers are treated with acetyl chloride or acetic anhydride (B1165640) in the presence of catalytic nickel chloride to afford the corresponding esters in moderate to good yields. sioc-journal.cn

Another notable application is in the deprotection of allyl ethers. A method utilizing a nickel hydride precatalyst in combination with a Brønsted acid facilitates the deallylation of O- and N-allyl groups. organic-chemistry.org This process involves a nickel-catalyzed migration of the double bond to form an enol ether, which is subsequently hydrolyzed. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a range of other functional groups. organic-chemistry.org The cleavage of ethers can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.comlibretexts.org

Table 3: Nickel-Catalyzed Cleavage of Ethers This table provides examples of ether cleavage reactions facilitated by nickel catalysts.

| Entry | Ether Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Dibutyl ether | Acetyl chloride, NiCl₂ | Butyl acetate (B1210297) | 74 sioc-journal.cn |

| 2 | Anisole | Acetyl chloride, NiCl₂ | Phenyl acetate | 65 sioc-journal.cn |

| 3 | O-Allylated Phenol | Ni-H precatalyst, TsOH·H₂O | Phenol | 73 organic-chemistry.org |

Oxidation and Dehydrogenation of Alcohols

Nickel(II)-catalyzed systems have been developed for the efficient oxidation of alcohols. researchgate.netrsc.org One effective method is the transfer dehydrogenation of alcohols, which uses cyclohexanone (B45756) as a formal oxidant and does not require an external base. researchgate.netrsc.org This protocol is applicable to the oxidation of structurally complex natural products. rsc.org Additionally, certain Ni(II) pincer complexes can catalyze the acceptorless dehydrogenation of primary alcohols to produce carboxylic acids and hydrogen gas. rsc.org In some cases, exposure of nickel(II) chloride to an oxidant like aqueous sodium hypochlorite (B82951) generates nickel oxide hydroxide (B78521) nanoparticles, which act as a heterogeneous catalyst for the oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones with high yields. nih.gov

Table 4: Nickel-Catalyzed Oxidation of Alcohols This table illustrates the efficacy of nickel catalysis in the oxidation of various alcohol substrates.

| Entry | Alcohol Substrate | Catalytic System | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | NiCl₂ / Bleach | Benzoic acid | 95 nih.gov |

| 2 | 2-Octanol | NiCl₂ / Bleach | 2-Octanone | 94 nih.gov |

| 3 | Cinnamyl alcohol | NiCl₂ / Bleach | Cinnamic acid | 91 nih.gov |

| 4 | Benzhydrol | Ni(II) / Cyclohexanone | Benzophenone | 90+ researchgate.net |

Mechanistic Insights into Nickel-Catalyzed Processes

The catalytic versatility of nickel stems from its ability to access multiple oxidation states, commonly cycling through Ni(0)/Ni(II) or Ni(I)/Ni(III) redox pairs. squarespace.com Unlike palladium, which predominantly operates through two-electron pathways, nickel's facile one-electron redox chemistry allows it to readily engage in radical pathways. researchgate.netnih.gov This characteristic is crucial for its effectiveness in cross-coupling reactions involving C(sp³)-electrophiles. squarespace.com

Mechanisms for nickel-catalyzed reactions often involve several key steps:

Oxidative Addition: The initial step in many cross-coupling cycles where the nickel center inserts into a carbon-halide bond. Electron-rich Ni(0) species are particularly effective at activating traditionally inert bonds. squarespace.com

Radical Formation: In many systems, a Ni(I) intermediate can activate an alkyl halide through a single-electron transfer (SET) or halogen-atom abstraction to generate an alkyl radical. nih.govnih.gov This pathway is central to cross-electrophile and stereoconvergent couplings. researchgate.net

Transmetalation: The transfer of an organic group from another metal (like copper in Sonogashira reactions or magnesium in Grignard couplings) to the nickel center.

Reductive Elimination: The final step to form the C-C or C-heteroatom bond and regenerate the catalytically active lower-valent nickel species. nih.gov

The specific mechanistic pathway—be it a two-electron redox cycle, a radical chain process, or a sequential reduction pathway—is highly dependent on the substrates, ligands, and reaction conditions employed. nih.govresearchgate.net This mechanistic diversity allows nickel catalysts to effect transformations that are often challenging for other transition metals. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) calculations have provided profound insights into the mechanisms of nickel-catalyzed reactions, allowing researchers to map out complex catalytic cycles and identify key intermediates and transition states. umn.edu These computational studies are instrumental in understanding reaction feasibility, selectivity, and the roles of various components in the catalytic system. rsc.org

DFT has been successfully employed to investigate the mechanisms of nickel-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.netdntb.gov.ua For instance, in Ni-catalyzed reductive cross-coupling reactions, DFT calculations have helped to explore various potential mechanisms, including those involving single electron transfer. researchgate.net Studies have shown that a catalytic cycle can involve multiple steps, such as oxidative addition, reduction, radical production, radical addition, and reductive elimination. researchgate.netacs.org The calculations can pinpoint the rate-limiting step of the entire cycle by determining the Gibbs free energy barrier for each elementary step. researchgate.net For example, in one study on the reductive cross-coupling of an aryl bromide and a secondary alkyl bromide, the radical addition step was identified as rate-limiting, with a calculated energy barrier of 10.42 kcal/mol. researchgate.net

The power of DFT is also evident in its ability to elucidate the origins of selectivity in catalytic reactions. For nickel-catalyzed desymmetric cyclization reactions, DFT studies have detailed the reaction pathways, starting from transmetalation and arylnickel addition, followed by isomerization and the stereochemistry-determining cyano group insertion. pku.edu.cn Similarly, in the chemoselective arylation of amino alcohols, DFT calculations revealed that reductive elimination is the rate- and chemoselectivity-determining step. rsc.org These studies allow for a quantitative rationalization of experimental outcomes by comparing the energy profiles of competing reaction pathways. rsc.org

Computational investigations using DFT also shed light on the influence of ligands and directing groups on the reaction mechanism. In the nickel-catalyzed ortho C(sp²)–H oxidative cycloaddition of aromatic amides, DFT calculations showed that the C–H cleavage step proceeds via a σ-complex-assisted metathesis (σ-CAM) mechanism. acs.org The study further explained how the presence of a PPh₃ ligand and a flexible directing group promotes the crucial C-N bond reductive elimination step to form the final product. acs.org

Interactive Data Table: Calculated Energy Barriers for Key Steps in Ni-Catalyzed Reactions

| Reaction Type | Mechanistic Step | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Reductive Cross-Coupling | Radical Addition | 10.42 | researchgate.net |

| Reductive Cross-Coupling | Oxidative Addition | 14.8 | researchgate.net |

| Cross-Coupling | Radical Trapping by Ni(II)-aryl | 7 - 9 | nih.gov |

| Reductive Cross-Coupling | Radical Formation (Halogen Atom Abstraction) | 7.4 | researchgate.net |

Understanding Oxidative Addition, C-H Activation, and Reductive Elimination in Nickel Catalysis

Oxidative Addition: This is often the initial step in a cross-coupling reaction, where a substrate (typically an organohalide) reacts with a low-valent nickel center, usually Ni(0), increasing the metal's oxidation state to Ni(II). chimia.ch This process breaks the carbon-halide bond and forms two new bonds to the nickel center. chimia.ch The nature of the phosphine ligands supporting the Ni(0) center is critical; computational studies have indicated that tris(phosphine) Ni(0) complexes are more reactive for an Sₙ2-like oxidative addition mechanism. chimia.ch Nickel's lower reduction potential and electronegativity compared to palladium facilitate oxidative addition, even for more challenging bonds like C-O. chimia.ch The mechanism can be complex, with competition between a two-electron oxidative addition to form a Ni(II)-aryl species and a one-electron pathway leading to Ni(I) species. chimia.ch

C-H Activation: The functionalization of otherwise inert C-H bonds is a significant goal in organic synthesis, and nickel catalysts have shown remarkable capability in this area. nih.gov C-H activation reactions often involve the coordination of a directing group on the substrate to the nickel catalyst. This is followed by metallation to form a nickelacycle intermediate. acs.orgnih.gov For example, in the arylation of aliphatic C-H bonds, it is hypothesized that the nickel catalyst pre-coordinates to a directing group, which facilitates the subsequent C-H cleavage. nih.gov DFT studies have been pivotal in distinguishing between different possible C-H activation mechanisms, such as concerted metalation-deprotonation (CMD) and σ-complex-assisted metathesis (σ-CAM). acs.org

Reductive Elimination: This is the final, bond-forming step in many catalytic cycles, where two organic fragments attached to the nickel center couple, forming the desired product and regenerating the lower-valent nickel catalyst. rsc.org For instance, a Ni(II) or Ni(III) intermediate can reductively eliminate to form a new C-C bond and a Ni(0) or Ni(I) species, respectively, which can then re-enter the catalytic cycle. nih.govnih.gov Reductive elimination from Ni(II) centers can be challenging due to the weak oxidizing ability of Ni(II). rsc.org Mechanistic studies have explored several pathways to facilitate this step, including direct reductive elimination, electron density-controlled reductive elimination, and oxidation-induced reductive elimination. rsc.org The steric and electronic properties of ligands play a crucial role; for example, increasing the steric bulk of a ligand has been shown to accelerate reductive elimination from a bis-alkyl nickel complex. nih.gov The formation of high-valent Ni(III) species is a key strategy to promote reductive elimination, as this step is typically much faster from a Ni(III) center than from a Ni(II) center. nih.gov

Applications in Advanced Materials Science and Engineering Research

Role in Thin Film Deposition Technologies

Nickel dichloride hexahydrate is a widely utilized precursor for the deposition of nickel-based thin films, particularly nickel oxide (NiO), which is a p-type semiconductor with a wide bandgap. One of the prominent techniques for this application is chemical spray pyrolysis, where an aqueous solution of this compound is sprayed onto a heated substrate.

In this process, the substrate temperature is a critical parameter, typically maintained around 350°C. The concentration of the this compound in the precursor solution directly influences the properties of the resulting NiO film. Research has shown that varying the molar concentration of the NiCl₂·6H₂O solution (e.g., from 0.05 M to 0.5 M) significantly impacts the film's thickness, crystal structure, and electrical properties. For instance, a distinct threshold in film properties is often observed as the precursor concentration changes, affecting the grain orientation and oxygen concentration within the film. ossila.com These NiO thin films are integral to various electronic and optoelectronic devices, including solar cells, where they function as hole transport layers. ossila.com

The properties of the deposited NiO thin films are highly dependent on the deposition parameters, as detailed in the table below.

| Parameter | Value/Range | Resulting Film Property |

| Precursor | This compound (NiCl₂·6H₂O) | Source of Nickel |

| Deposition Technique | Chemical Spray Pyrolysis | Formation of NiO Thin Film |

| Substrate Temperature | ~350°C | Facilitates thermal decomposition |

| Precursor Concentration | 0.05 M - 0.5 M | Affects film thickness, crystallinity, and conductivity |

| Resulting Material | Nickel Oxide (NiO) | p-type semiconductor layer |

Component in Electroplating Processes for Surface Coatings

This compound is an essential component in many nickel electroplating baths, most notably the "Watts bath," which is a foundational formulation for modern nickel plating. researchgate.net Electroplating is a process that deposits a thin layer of nickel onto a substrate to enhance its decorative appeal, corrosion resistance, and wear resistance. ucl.ac.ukmdpi.com

In the Watts plating solution, this compound serves multiple critical functions:

Source of Nickel Ions : Alongside nickel sulfate, it provides the necessary nickel ions (Ni²⁺) that are reduced at the cathode to form the metallic nickel coating. researchgate.net

Enhanced Conductivity : The presence of chloride ions significantly increases the electrical conductivity of the plating bath. orientjchem.orgnih.gov This reduces the required voltage for the plating process, making it more energy-efficient. orientjchem.org

Anode Dissolution : Perhaps its most crucial role is as an anode activator. researchgate.netresearchgate.net The chloride ions prevent the passivation of the soluble nickel anode by promoting its steady dissolution into the electrolyte. researchgate.netresearchgate.net This ensures a consistent supply of Ni²⁺ ions to the solution, maintaining the bath's chemical balance and enabling efficient, continuous plating. researchgate.net

Without sufficient chloride concentration, the anode can become passive, leading to a decrease in nickel ion concentration, which in turn reduces the current efficiency and deposition rate. researchgate.net The compound also contributes to producing harder and smoother deposits. orientjchem.org

Development of Functional Conductive Polymer Composites

This compound is utilized as a doping agent to enhance the electrical properties of intrinsically insulating or semiconducting polymers, thereby creating functional conductive polymer composites. Doping involves introducing impurities into a material to alter its electrical characteristics.

Research has demonstrated the use of nickel chloride (NiCl₂) to dope (B7801613) polymer blends, such as those combining polyurethane (PU) and polyaniline (PANI). researchgate.net Polyaniline itself is a well-known conducting polymer, but its conductivity can be further modified. researchgate.net When NiCl₂ is introduced into a PU/PANI composite, it acts as a dopant that influences the final conductivity of the material. Studies show that the inclusion of nickel salts can alter the morphology of the polymer, creating structures with higher porosity. researchgate.net This structural change, combined with the electronic effects of the dopant, modifies the charge transport properties of the composite. These flexible conductive nanocomposites have potential applications in areas such as flexible electronics and sensors. researchgate.net The thermal stability of the polymer has also been observed to increase in the presence of nickel salts. researchgate.net

Application in Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells

In the field of photovoltaics, this compound plays a significant role in the fabrication and performance enhancement of both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).

Perovskite Solar Cells (PSCs): A key application is its use as an additive or dopant in the electron transport layer (ETL) of planar perovskite solar cells. The ETL, commonly made of tin oxide (SnO₂), is crucial for efficiently extracting and transporting electrons from the perovskite absorber layer. Research has shown that introducing this compound into the SnO₂ precursor solution can significantly improve the performance of the solar cell. researchgate.netresearchgate.netresearchgate.net